REACTION_SMILES
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[CH3:23][CH:24]([CH3:25])[OH:26].[CH3:27][C:28](=[O:29])[CH3:30].[F:10][c:11]1[cH:12][c:13]([O:14][CH2:15][CH2:16][CH2:17][OH:18])[cH:19][c:20]([F:22])[cH:21]1.[O:1]=[Cr:2](=[O:3])=[O:4].[OH2:31].[S:5](=[O:6])(=[O:7])([OH:8])[OH:9]>>[F:10][c:11]1[cH:12][c:13]([O:14][CH2:15][CH2:16][C:17](=[O:18])[OH:26])[cH:19][c:20]([F:22])[cH:21]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(C)O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(C)=O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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OCCCOc1cc(F)cc(F)c1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=[Cr](=O)=O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=S(=O)(O)O
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Name
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Type
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product
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Smiles
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O=C(O)CCOc1cc(F)cc(F)c1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |